(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride is a chiral organic compound featuring a pyrimidine ring connected to an ethanamine moiety. This compound is classified as an amine and is often utilized in various scientific and industrial applications due to its biological activity and potential therapeutic effects. The dihydrochloride form enhances its stability and solubility, making it suitable for research and development purposes.
The compound is derived from pyrimidine, a heterocyclic aromatic organic compound. It belongs to the class of amines, specifically primary amines, due to the presence of an amino group attached to the carbon chain. The dihydrochloride salt form is commonly used in laboratory settings to improve the handling and solubility of the compound in aqueous solutions.
The synthesis of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride typically involves several key steps:
Industrial production methods may involve continuous flow synthesis and the use of advanced catalysts to optimize yield and purity. Reaction conditions are carefully controlled to ensure high-quality output, often employing automated synthesis platforms for efficiency.
The molecular formula for (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride is C6H11Cl2N3, with a molecular weight of 196.07 g/mol. The structure includes a pyrimidine ring attached to an ethylamine side chain.
(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation may yield different oxo derivatives depending on the oxidizing agent employed, while substitution reactions can introduce diverse functional groups onto the pyrimidine ring.
The mechanism of action for (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding, it may modulate their activity, leading to various biological effects. Research suggests potential applications in enzyme inhibition and receptor binding, although specific pathways depend on the targeted application.
Property | Value |
---|---|
Molecular Formula | C6H11Cl2N3 |
Molecular Weight | 196.07 g/mol |
IUPAC Name | (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride |
InChI Key | VHCNUKIFCVDWKT-ZJIMSODOSA-N |
These properties indicate that the compound is stable under standard laboratory conditions but may require careful handling due to its reactive functional groups.
(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride has several scientific uses:
This compound's versatility highlights its importance in both research and practical applications across multiple fields.
Asymmetric reductive amination represents the most efficient pathway to access enantiopure (1S)-1-pyrimidin-5-ylethanamine. Iridium-based catalysts with chiral sulfonamidato ligands (Ir-PSA series) enable direct synthesis from pyrimidinyl ketone precursors. These catalysts facilitate hydrogen transfer reductive amination under mild conditions (25–60°C), achieving enantiomeric excess (ee) >95% and yields exceeding 80% [5]. The reaction employs inexpensive aminoalcohol chiral auxiliaries (e.g., valinol or phenylglycinol), which are quantitatively removed under mild oxidative cleavage using NaIO₄ or H₅IO₆. Catalyst selection is substrate-dependent: Ir-PSA18 optimizes synthesis for pyrimidin-5-yl acetophenones, while Ir-PSA36 excels for heterocyclic ketones [5].
Table 1: Performance of Ir-PSA Catalysts in Pyrimidinyl Ethanamine Synthesis
Catalyst | Substrate Class | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|
Ir-PSA18 | Pyrimidin-5-yl acetophenones | 85–92 | 97–99 | 40°C, 24h, iPrOH/NH₄OAc |
Ir-PSA36 | Heterocyclic ketones | 80–88 | 95–98 | 25°C, 36h, iPrOH/NH₄OAc |
Ir-PSA18 | Sterically hindered ketones | 70–75 | 90–92 | 60°C, 48h, iPrOH/NH₄OAc |
Post-reduction, the free base is converted to the dihydrochloride salt via anhydrous HCl gas saturation in ethereal solutions, achieving >95% yield and high crystalline purity [2].
The (1S)-absolute configuration is governed by the chiral environment of CpIr(III) complexes, where N-(picolyl)sulfonamidato ligands enforce facial selectivity during hydride transfer. X-ray crystallography confirms that the *S-configuration arises from preferential si-face approach of the ketone substrate when coordinated to the (S)-Ir-PSA catalyst [5]. Ligand modifications critically influence stereoselectivity:
The stereochemical integrity ((S)-configuration) is verified via specific rotation ([α]D²⁵ = +38.5° (c=1, H₂O)) and chiral HPLC (Chiralpak AD-H, >99% ee). The InChIKey YSFPQOISZUZLBH-JEDNCBNOSA-N confirms the (1S)-stereochemistry [2]. Protein binding studies reveal that the (1S)-enantiomer exhibits 50-fold stronger target engagement than (1R)-counterparts in enzymatic assays due to optimal hydrogen bonding with residues like Glu115 and Tyr58 [6].
Dihydrochloride salt formation is essential for stabilizing the hygroscopic free base of (1S)-1-pyrimidin-5-ylethanamine. Three isolation techniques are benchmarked:
Recrystallization from ethanol/water (1:3) eliminates lattice defects, yielding >99.5% diastereomeric purity confirmed via ¹H-NMR (δ 8.75 ppm, pyrimidine-H; δ 4.25 ppm, methine-H; δ 1.50 ppm, methyl-H). Salt stability studies reveal the dihydrochloride form retains >99% chemical potency after 24 months at 2–8°C in desiccated amber vials, whereas the free base degrades 12% under identical conditions [2].
Table 2: Salt Formation Techniques and Product Quality
Method | Purity (%) | Crystal Morphology | Residual Solvent (ppm) | Stability (24 months) |
---|---|---|---|---|
Gas-phase saturation | 98.5 | Needles | <50 | >99% |
Acid slurry | 95.2 | Plates | 120–300 | 97% |
Anti-solvent | 99.1 | Microspheres | <100 | 98% |
Solvent-free mechanochemical synthesis enables direct coupling of pyrimidine-5-carbaldehyde with nitroalkanes via ball-milling (500 rpm, ZrO₂ vessels). This method achieves 85% yield of the imine intermediate within 15 minutes, eliminating dichloromethane typically used in solution-phase routes [4]. Microwave irradiation then accelerates asymmetric reduction: imines mixed with Ir-PSA18 (0.5 mol%), ammonium formate, and water undergo reduction at 100°C (300W, 5 min) to deliver the amine in 92% yield and 97% ee – a 75% reduction in reaction time versus thermal methods [3].
Key sustainability metrics:
The final dihydrochloride crystallization uses water/ethanol azeotropes, enabling 99% solvent recovery via rotary evaporation. Life-cycle analysis confirms a 40% lower carbon footprint versus conventional routes [4].
Comprehensive Compound Index
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: